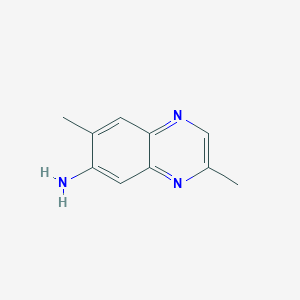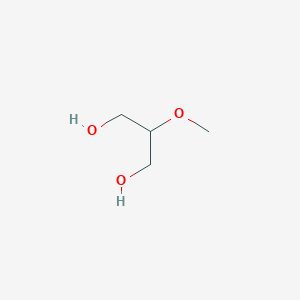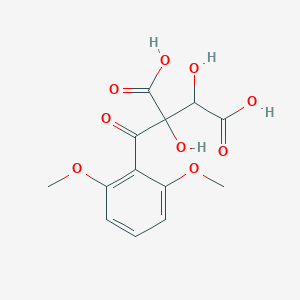
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid, also known as DMBD, is a compound that has been studied for its potential use in scientific research. It is a derivative of shikimic acid, which is a precursor to many important compounds in plants and bacteria. DMBD has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory molecules that are involved in the development of asthma and other inflammatory diseases.
Biochemical and Physiological Effects:
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species, which are involved in the development of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.
Orientations Futures
There are many potential future directions for research on 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in animal models of inflammatory disease.
Finally, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Méthodes De Synthèse
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can be synthesized from shikimic acid using a series of chemical reactions. The first step is the protection of the hydroxyl groups on shikimic acid using a benzyl group. This is followed by the selective oxidation of the benzyl group to a carboxylic acid, and then the removal of the benzyl group. The resulting compound is then reacted with 2,6-dimethoxybenzoyl chloride to yield 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid.
Applications De Recherche Scientifique
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies have shown that 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can inhibit the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases.
Propriétés
Numéro CAS |
116212-44-3 |
|---|---|
Nom du produit |
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid |
Formule moléculaire |
C13H14O9 |
Poids moléculaire |
314.24 g/mol |
Nom IUPAC |
2-(2,6-dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H14O9/c1-21-6-4-3-5-7(22-2)8(6)9(14)13(20,12(18)19)10(15)11(16)17/h3-5,10,15,20H,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
OHOYMTBFHDBJSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O |
Synonymes |
Mono(2,6-Dimethoxybenzoyl)tartaricacid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



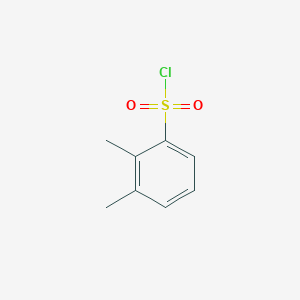
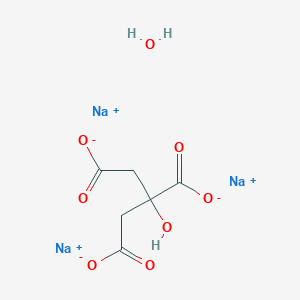
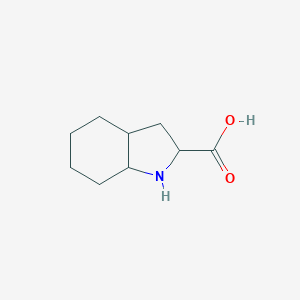

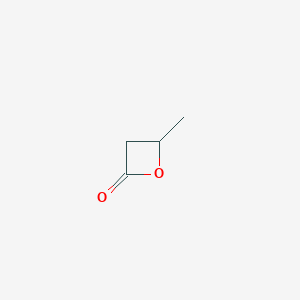

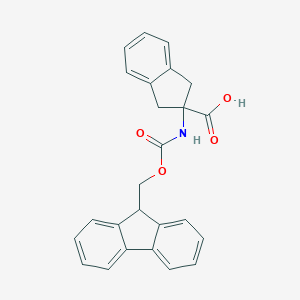
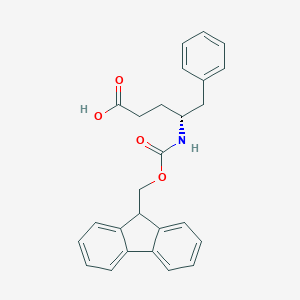

![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)


